

Application Notes and Protocols for 4'-Nitroacetophenone Semicarbazone in Undergraduate Chemistry Labs

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Compound of Interest

Compound Name: 4'-Nitroacetophenone
semicarbazone

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This document provides detailed application notes and protocols for the synthesis and characterization of **4'-nitroacetophenone semicarbazone**, a valuable compound for undergraduate chemistry laboratories. This experiment serves as an excellent educational tool for teaching fundamental organic chemistry principles, including condensation reactions, purification techniques, and spectroscopic characterization. Semicarbazones, as a class of compounds, are of significant interest due to their wide range of biological activities, including potential antiviral and anticancer properties, often mediated through metal chelation.^[1] The synthesis of this particular derivative introduces students to the handling of substituted aromatic compounds and the formation of imine-like derivatives.^{[1][2]}

Data Presentation

The following table summarizes the key quantitative data for the starting material and the synthesized product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	Typical Yield (%)
4'-Nitroacetophenone	C ₈ H ₇ NO ₃	165.15	76 - 80	Yellow crystalline powder	-
4'-Nitroacetophenone Semicarbazone	C ₉ H ₁₀ N ₄ O ₃	222.20	220 - 224	Pale yellow solid	>90

Spectroscopic Data

Infrared (IR) Spectroscopy

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
4'-Nitroacetophenone	C=O (ketone)	~1685
NO ₂ (asymmetric stretch)	~1520	
NO ₂ (symmetric stretch)	~1350	
C-H (aromatic)	~3100-3000	
4'-Nitroacetophenone Semicarbazone	N-H (stretch, amide)	~3470
C=O (amide)	~1680	
C=N (imine)	~1590	
NO ₂ (asymmetric stretch)	~1515	
NO ₂ (symmetric stretch)	~1345	
C-H (aromatic)	~3100-3000	

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆)

Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4'-Nitroacetophenone	-CH ₃	~2.6	Singlet	-
Aromatic-H	~8.1-8.3	Multiplet	-	-
4'-Nitroacetophenone Semicarbazone	-CH ₃	~2.3	Singlet	-
-NH ₂	~6.5	Singlet (broad)	-	-
Aromatic-H	~7.9-8.2	Multiplet	-	-
-NH-	~10.2	Singlet (broad)	-	-

Experimental Protocols

Synthesis of 4'-Nitroacetophenone Semicarbazone

This protocol is designed for a standard undergraduate laboratory setting.

Materials:

- 4'-Nitroacetophenone (1.65 g, 10 mmol)
- Semicarbazide hydrochloride (1.12 g, 10 mmol)
- Sodium acetate (1.64 g, 20 mmol)
- Ethanol (95%, 30 mL)
- Glacial acetic acid (2-3 drops)

- Deionized water
- Round-bottom flask (100 mL)
- Reflux condenser
- Heating mantle
- Büchner funnel and filter flask
- Filter paper
- Beakers
- Stirring rod

Procedure:

- In the 100 mL round-bottom flask, dissolve 1.65 g of 4'-nitroacetophenone in 20 mL of 95% ethanol. Gentle warming may be required.
- In a separate beaker, dissolve 1.12 g of semicarbazide hydrochloride and 1.64 g of sodium acetate in 10 mL of deionized water.
- Add the semicarbazide hydrochloride/sodium acetate solution to the ethanolic solution of 4'-nitroacetophenone in the round-bottom flask.
- Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
- Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60 minutes.
- After the reflux period, allow the mixture to cool to room temperature. The product should precipitate out as a pale-yellow solid.
- Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.

- Wash the crystals with a small amount of cold deionized water (2 x 10 mL) to remove any unreacted starting materials and salts.
- Dry the product on the filter paper or in a desiccator.
- Determine the mass of the dried product and calculate the percentage yield.
- Measure the melting point of the purified product.

Characterization

- **Melting Point:** Determine the melting point of the dry product and compare it to the literature value. A sharp melting point close to the expected value is an indication of purity.
- **Infrared (IR) Spectroscopy:** Obtain an IR spectrum of the product and identify the key functional group absorptions. The disappearance of the ketone C=O stretch from the starting material and the appearance of C=N and N-H stretches confirm the formation of the semicarbazone.
- **¹H NMR Spectroscopy:** Dissolve a small sample of the product in deuterated dimethyl sulfoxide (DMSO-d₆) and obtain a ¹H NMR spectrum. Analyze the spectrum to confirm the structure of the product, paying attention to the chemical shifts and integration of the aromatic, methyl, and NH protons.

Safety Information

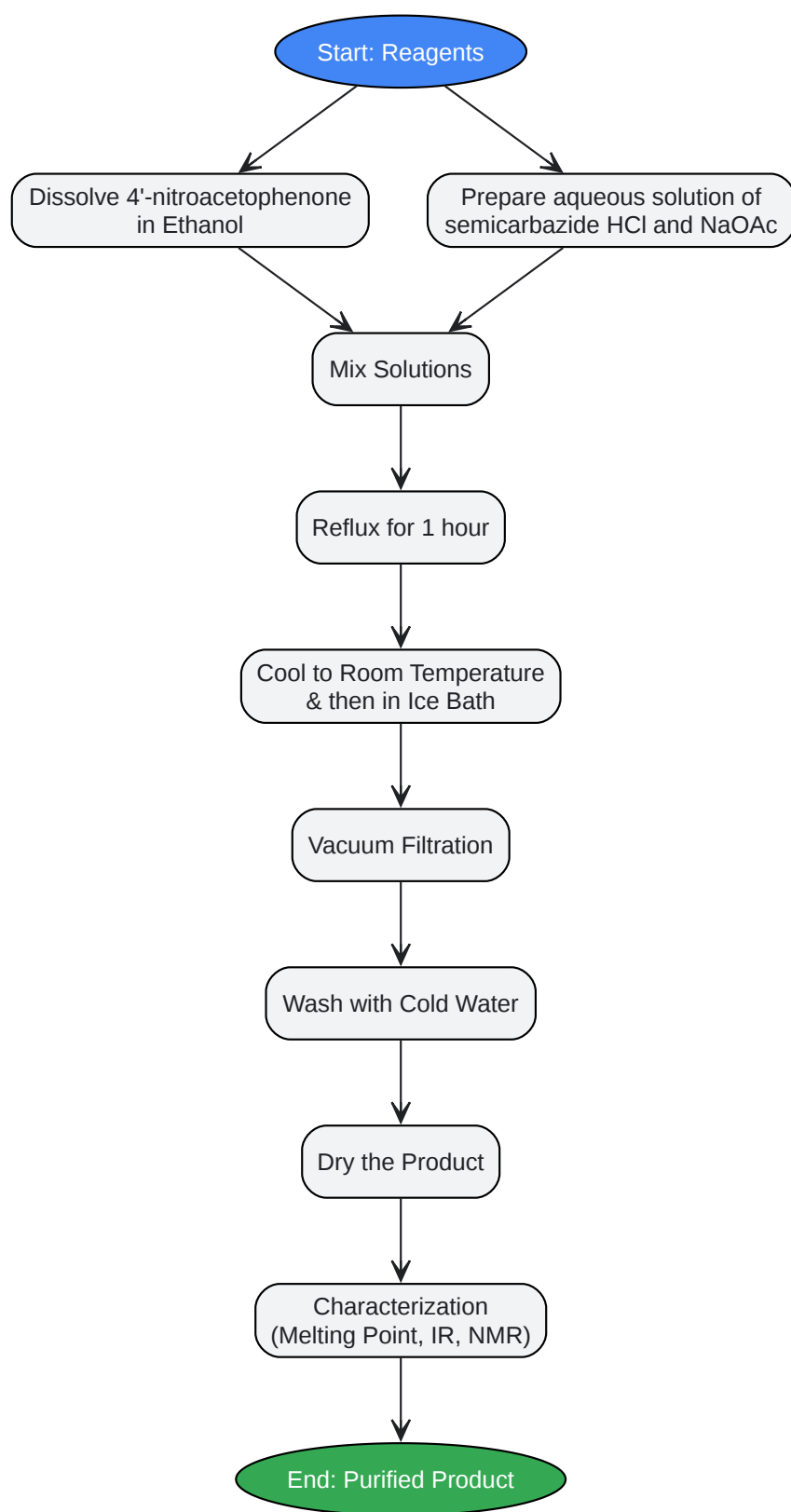
- **4'-Nitroacetophenone:** Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
- **Semicarbazide Hydrochloride:** Toxic if swallowed. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. Handle with extreme care, using all appropriate PPE.
- **4'-Nitroacetophenone Semicarbazone:** The safety data for this specific compound is not extensively documented. As a derivative of a nitro-aromatic compound and a semicarbazide,

it should be handled with caution. Assume it may be harmful and an irritant. Wear appropriate PPE.

- Ethanol: Flammable liquid and vapor. Handle away from open flames and heat sources.
- Glacial Acetic Acid: Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Visualizations

Caption: Reaction scheme for the synthesis of **4'-nitroacetophenone semicarbazone**.



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Caption: Workflow for the synthesis and characterization of **4'-nitroacetophenone semicarbazone**.

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References

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